molecular formula C3HCl5 B1630593 Pentachlorocyclopropane CAS No. 6262-51-7

Pentachlorocyclopropane

Cat. No. B1630593
CAS RN: 6262-51-7
M. Wt: 214.3 g/mol
InChI Key: IACJMSLMMMSESC-UHFFFAOYSA-N
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Description

Pentachlorocyclopropane is a chlorinated cyclopropane with the chemical formula C3HCl5 . It is a colourless liquid with a faint minty odour . It is thermally unstable above 100 °C; decomposition gives 1,1,3,3,3-pentachloropropene by isomerisation .


Synthesis Analysis

Pentachlorocyclopropane can be obtained by the addition of dichlorocarbene into trichloroethylene in the presence of a base .


Molecular Structure Analysis

The molecular formula of Pentachlorocyclopropane is C3HCl5 . The molecular weight is 214.3 g/mol . The IUPAC name is 1,1,2,2,3-pentachlorocyclopropane .


Chemical Reactions Analysis

Pentachlorocyclopropane itself gives tetrachlorocyclopropene when reacted with a base such as potassium hydroxide by means of dehydrohalogenation .


Physical And Chemical Properties Analysis

Pentachlorocyclopropane has a molar mass of 214.29 g·mol −1 . It appears as a colourless liquid with a mild, minty odor . The density is 1.668 g/cm 3 , and it has a boiling point of 56 °C . The refractive index (nD) is 1.51 .

Scientific Research Applications

Pentachlorocyclopropane is a chlorinated cyclopropane with the chemical formula C3HCl5 . It is a colourless liquid with a faint minty odour . It is thermally unstable above 100 °C; decomposition gives 1,1,3,3,3-pentachloropropene by isomerisation . Pentachlorocyclopropane can be obtained by the addition of dichlorocarbene into trichloroethylene in the presence of a base . Pentachlorocyclopropane itself gives tetrachlorocyclopropene when reacted with a base such as potassium hydroxide by means of dehydrohalogenation .

  • Triaminocyclopropenium (TAC) Salts

    • Field : Organic Chemistry
    • Application : TAC salts, which can be readily prepared from a secondary amine and either tetrachlorocyclopropene or pentachlorocyclopropane, have attracted much interest due to their remarkable stability. They are stable in boiling water and can have thermal decomposition onset temperatures above 400°C .
    • Methods : Generally, pentachlorocyclopropane is used as it saves one step (conversion of the cyclopropane to the cyclopropene) in the synthesis, even though a larger amount of amine is required to remove the HCl generated during the reaction .
    • Results : TACs have been used as a novel class of phase-transfer catalysts for the reaction of epoxides with carbon dioxide. They can also be oxidized to form stable and even isolable radical dications at a relatively low oxidation potential .
  • Organic Light-Emitting Devices

    • Field : Material Science
    • Application : Pentachlorocyclopropane is used in the preparation of sulfur and nitrogen heterocyclic ring substituted cyclopropane compounds for use in organic light-emitting devices .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These compounds have excellent hole transport property and stability. When used as a doping material, a blocking material, a charge injection material, or similar roles in an organic semiconductor, particularly in an organic electronic device, it enables the organic electroluminescent material to operate at low voltage .
  • Preparation of Tetrachlorocyclopropene

    • Field : Organic Chemistry
    • Application : Pentachlorocyclopropane can be used in the preparation of tetrachlorocyclopropene .
    • Methods : This is achieved via reaction with 18M aqueous KOH at 80-85°C .
    • Results : The resulting tetrachlorocyclopropene can be used in further chemical reactions .
  • Preparation of Substituted Phenyltrichlorocyclopropene Derivatives

    • Field : Organic Chemistry
    • Application : Pentachlorocyclopropane can be used in the preparation of substituted phenyltrichlorocyclopropene derivatives .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These derivatives can be used in further chemical reactions .
  • Preparation of Cyclopropenimine Catalysts

    • Field : Organic Chemistry
    • Application : Pentachlorocyclopropane can be used in the preparation of cyclopropenimine catalysts .
    • Methods : This is achieved by adding amines to pentachlorocyclopropane .
    • Results : The resulting cyclopropenimine catalysts can be used in various chemical reactions .

Safety And Hazards

Pentachlorocyclopropane is a poison by ingestion and moderately toxic by skin contact route . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . When heated to decomposition, it emits toxic vapors of Cl .

properties

IUPAC Name

1,1,2,2,3-pentachlorocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACJMSLMMMSESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(Cl)Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073366
Record name Cyclopropane, pentachloro-
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Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Pentachlorocyclopropane
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Product Name

Pentachlorocyclopropane

CAS RN

6262-51-7
Record name 1,1,2,2,3-Pentachlorocyclopropane
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Record name Cyclopropane, pentachloro-
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Record name PENTACHLOROCYCLOPROPANE
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Record name Cyclopropane, pentachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
SW Tobey, R West - Journal of the American Chemical Society, 1966 - ACS Publications
Pentachlorocyclopropane (1) can be synthesizedeasily from sodium trichloroacetate and trichloro-ethylene. With concentrated aqueous potassium hydroxide, 1 is smoothly …
Number of citations: 75 pubs.acs.org
MJ Taylor, PWJ Surman, GR Clark - Journal of the Chemical Society …, 1994 - pubs.rsc.org
The action of secondary amines on c–C3HCl5 is a simple new route to aminocyclopropenyl ions, whereas primary amines cause ring opening to an allyl cation, eg[(ButHN)2CCHC(…
Number of citations: 37 pubs.rsc.org
R Fields, RN Haszeldine, D Peter - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
A series of 1,1-dichlorocyclopropanes containing various ring substituents has been prepared and the compounds have been pyrolysed in a flow system at 500–670. This pyrolysis is a …
Number of citations: 32 pubs.rsc.org
AB Baker, C Samet, JT Lyon… - The Journal of Physical …, 2005 - ACS Publications
Hydrogen-bonded complexes of pentachlorocyclopropane with the bases acetonitrile, ammonia, monomethylamine, and dimethylamine have been isolated and characterized for the …
Number of citations: 8 pubs.acs.org
YY Yeh, CJ Wurrey - Journal of Raman spectroscopy, 1984 - Wiley Online Library
Infrared spectra (4000–400 cm −1 ) of pentachlorocyclopropane have been recorded for all three of its physical states. A liquid‐phase Raman spectrum of this molecule has also been …
SW Tobey, R West - Tetrahedron Letters, 1963 - Elsevier
When I is shaken dth excess 18 M aqueous KOH at 80-85'a mderately exothennic reaction occura which provider tetrachlorocycloprome c II] in 8% yield. II is a colorless lachrymatory …
Number of citations: 67 www.sciencedirect.com
SW Tobey, R West - Journal of the American Chemical Society, 1966 - ACS Publications
The compound C3C14 obtained by dehydrochlorination of pentachlorocyclopropane is shown to be tetra-chlorocyclopropene (1). 1 is converted in high yield to tetrabromocyclopropene …
Number of citations: 121 pubs.acs.org
JC Ferrero, JJ Cosa, EH Staricco - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The gas-phase thermal isomerization of pentachlorocyclopropane to 1,1,3,3,3-pentachloropropene has been studied in the temperature range 440–490 K at pressures between 10 and …
Number of citations: 2 pubs.rsc.org
PWJ Surman - 1996 - researchspace.auckland.ac.nz
… amines react with pentachlorocyclopropane to form a variety … of secondary amines on pentachlorocyclopropane. The cations … amines reacted with pentachlorocyclopropane to generate …
Number of citations: 0 researchspace.auckland.ac.nz
BSN Huchenski, CJ Christopherson… - Organic & …, 2019 - pubs.rsc.org
… that the elimination of pentachlorocyclopropane 9 to … to a solution of pentachlorocyclopropane 9 in dichloromethane … to reduce the pentachlorocyclopropane to trichlorocyclopropene. …
Number of citations: 9 pubs.rsc.org

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